molecular formula C15H17FN4O2 B3028457 CN1C(=O)NN=C1Coc1=CC(F)=C(C=C1C(C)(C)C)C#N CAS No. 2088365-27-7

CN1C(=O)NN=C1Coc1=CC(F)=C(C=C1C(C)(C)C)C#N

Cat. No. B3028457
CAS RN: 2088365-27-7
M. Wt: 304.32 g/mol
InChI Key: XAKWKWOGAJGHEE-UHFFFAOYSA-N
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Description

CN1C(=O)NN=C1Coc1=CC(F)=C(C=C1C(C)(C)C)C#N is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • A detailed study on the singlet potential energy surface of the [N,C,C,O]+ system revealed the kinetic stability of four linear isomers (NCCO+, CNCO+, COCN+, and CCNO+), suggesting these structures could be experimentally observable under specific conditions like extra low temperatures and pressures. This research emphasizes the stability and structural characteristics of similar molecular systems (Chi & Yu, 2006).

  • Research on the X-ray photoelectron spectroscopy (XPS) of carbon–nitrogen films indicated the β-C3N4 phase and established reference data for C1s and N1s XPS peaks in melamine (C3N6H6), a related compound. This work could offer insights into the binding energy and chemical states of carbon and nitrogen in complex molecules (Dementjev et al., 2000).

  • Studies on materials based on the graphite network, like BC3, C5N, and BC2N, described their unique intercalation chemistry, structural properties, and electrical conductivity, offering insights into the applications of carbon-nitrogen based materials (Kouvetakis et al., 1989).

properties

IUPAC Name

5-tert-butyl-2-fluoro-4-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-15(2,3)10-5-9(7-17)11(16)6-12(10)22-8-13-18-19-14(21)20(13)4/h5-6H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKWKWOGAJGHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C#N)F)OCC2=NNC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CN1C(=O)NN=C1Coc1=CC(F)=C(C=C1C(C)(C)C)C#N

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